N-[(1R)-1-(Hydroxymethyl)-2-phenylethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea is an organic compound that features a urea moiety attached to a hydroxyphenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea typically involves the reaction of ®-1-(1-Hydroxy-3-phenylpropan-2-yl)isocyanate with ammonia or an amine. The reaction is usually carried out under mild conditions, often at room temperature, and can be facilitated by the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
On an industrial scale, the production of ®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in ®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.
Major Products
Oxidation: Formation of ®-1-(1-Oxo-3-phenylpropan-2-yl)urea.
Reduction: Formation of ®-1-(1-Amino-3-phenylpropan-2-yl)urea.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, ®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea can be used as a building block for the synthesis of more complex molecules
Biology
Medicine
Due to its structural features, ®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea could be explored for its therapeutic potential in treating various diseases, although specific applications would require further research.
Industry
In materials science, the compound might be used in the development of polymers or as an additive to enhance the properties of certain materials.
Mechanism of Action
The mechanism by which ®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxy group may form hydrogen bonds, while the urea moiety could participate in various interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(1-Hydroxy-3-phenylpropan-2-yl)amine
- ®-1-(1-Hydroxy-3-phenylpropan-2-yl)isocyanate
- ®-1-(1-Hydroxy-3-phenylpropan-2-yl)carbamate
Uniqueness
What sets ®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea apart from similar compounds is the presence of both a hydroxy group and a urea moiety, which can confer unique reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
275378-91-1 |
---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
[(2R)-1-hydroxy-3-phenylpropan-2-yl]urea |
InChI |
InChI=1S/C10H14N2O2/c11-10(14)12-9(7-13)6-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H3,11,12,14)/t9-/m1/s1 |
InChI Key |
NJVZDURTFWBXAM-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CO)NC(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.